

Cross-validation of Transcriptomic and Metabolomic Data for CPUL1 in Hepatocellular Carcinoma

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Compound of Interest

Compound Name: CPUL1

Cat. No.: B12388734

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A Comparative Guide for Researchers

This guide provides an objective comparison of the integrated transcriptomic and metabolomic data following treatment with **CPUL1**, a novel phenazine analog, in hepatocellular carcinoma (HCC). The information presented is derived from a key study investigating the anti-tumor properties of **CPUL1**, offering researchers and drug development professionals a comprehensive overview of its molecular and metabolic impact.

Summary of Quantitative Data

The following tables summarize the quantitative results from the transcriptomic and metabolomic analyses of BEL-7402 HCC cells treated with **CPUL1**.

Table 1: Summary of Transcriptomic Analysis (RNA-Seq)

Time Point	Treatment	Total Reads	Clean Reads	Differentially Expressed Genes (DEGs)	Upregulated DEGs	Downregulated DEGs
6 hours	8 μ M CPUL1	42.80 Mb	36.30 - 49.24 Mb	989	391	598
48 hours	8 μ M CPUL1	46.71 Mb	36.30 - 49.24 Mb	3588	1851	1737
Control	Vehicle	40.44 Mb	36.30 - 49.24 Mb	-	-	-

Table 2: Summary of Metabolomic Analysis (LC-MS)

Ion Mode	Treatment Group	Differentially Accumulated Metabolites (DAMs) vs. Control	Upregulated DAMs	Downregulated DAMs
Positive	6h CPUL1	130	60	70
Negative	6h CPUL1	63	16	47
Positive	48h CPUL1	180	101	79
Negative	48h CPUL1	114	48	66

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

- Cell Line: Human hepatocellular carcinoma BEL-7402 cells were used.

- **Culture Conditions:** Cells were cultured in a suitable medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **CPUL1 Treatment:** For transcriptomic and metabolomic analyses, BEL-7402 cells were treated with 8 µM of **CPUL1** for 6 hours and 48 hours. A control group was treated with a vehicle.

Transcriptomic Analysis (RNA-Seq)

- **RNA Extraction:** Total RNA was extracted from the **CPUL1**-treated and control BEL-7402 cells.
- **Library Preparation:** RNA sequencing libraries were prepared from the extracted RNA.
- **Sequencing:** The prepared libraries were sequenced to generate raw reads.
- **Data Processing:** Raw reads were filtered to obtain clean reads. The Q30 of the samples was greater than 92.22%.
- **Differential Expression Analysis:** The clean reads were aligned to a reference genome, and differentially expressed genes (DEGs) were identified by pairwise comparisons between the treated and control groups.

Metabolomic Analysis (Non-Targeted)

- **Metabolite Extraction:** Metabolites were extracted from the **CPUL1**-treated and control BEL-7402 cells.
- **LC-MS Analysis:** The extracted metabolites were analyzed using liquid chromatography-mass spectrometry (LC-MS) to profile the altered metabolites.
- **Data Processing:** The raw LC-MS data was processed to identify and quantify metabolites.
- **Differential Metabolite Analysis:** Differentially accumulated metabolites (DAMs) were identified by comparing the metabolite profiles of the treated and control groups.

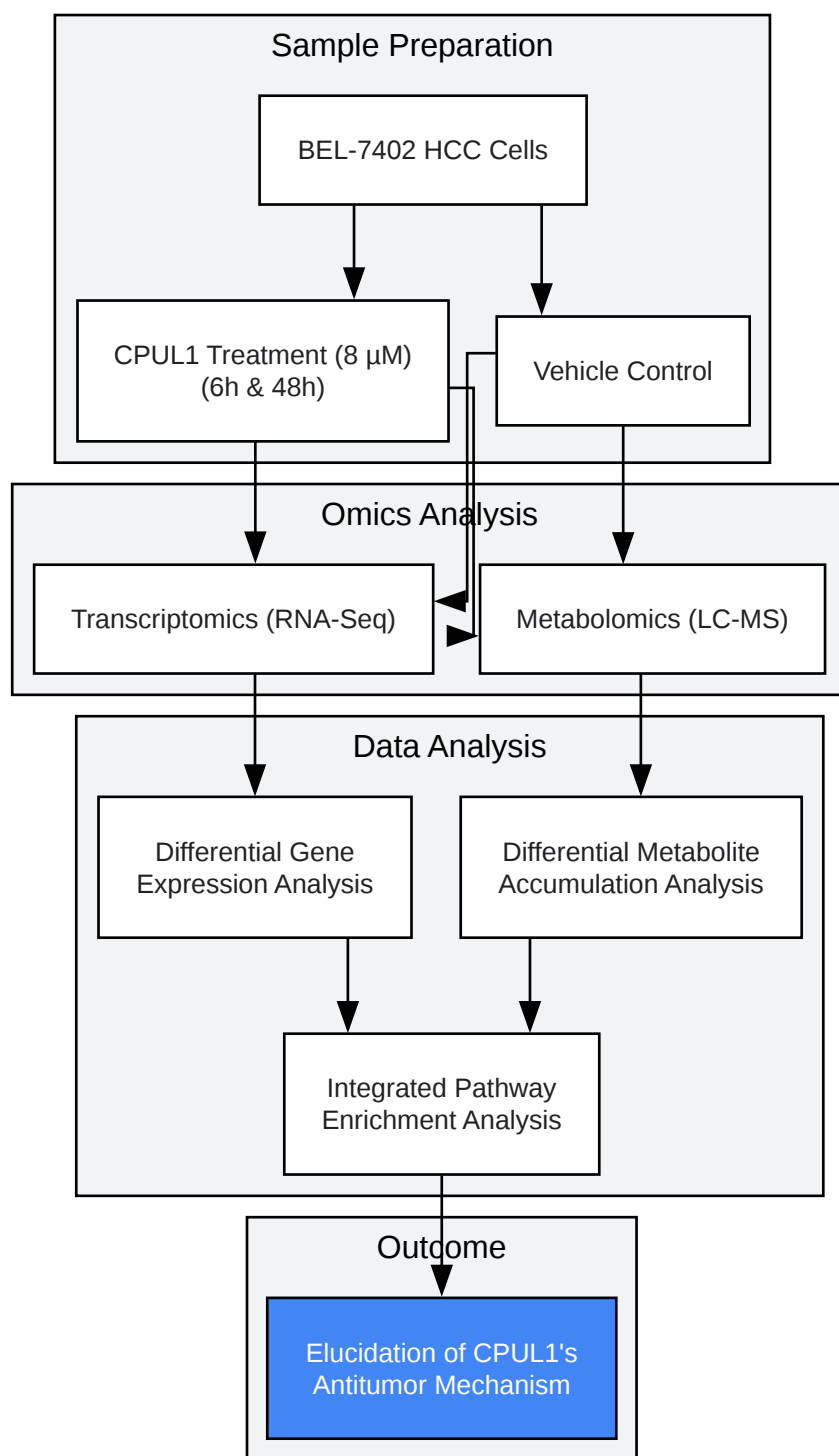
Integrated Data Analysis

- **Pathway Enrichment Analysis:** Differentially expressed genes and differentially accumulated metabolites were subjected to pathway enrichment analysis using the MetaboAnalyst 5.0 server. A p-value < 0.05 was considered significant. This integrated analysis helps to elucidate the relationship between gene regulation and metabolic changes.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the integrated transcriptomic and metabolomic analysis of **CPUL1**'s effect on HCC cells.

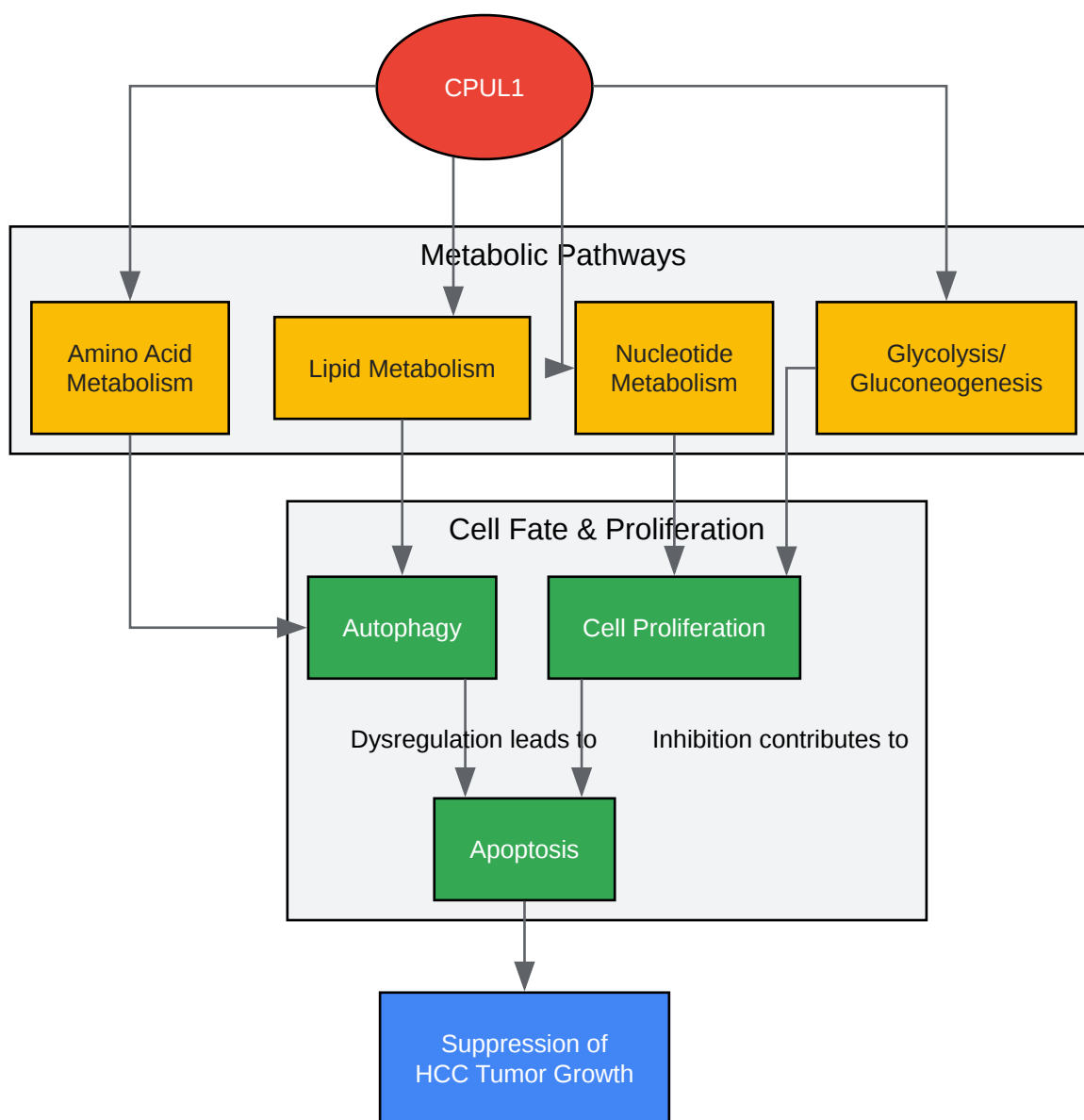


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Caption: Experimental workflow for integrated omics analysis.

CPUL1-Induced Signaling Pathway Perturbations

The integrated analysis revealed that **CPUL1** treatment leads to significant perturbations in metabolic and cell fate-related signaling pathways. The diagram below highlights the key affected pathways.



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Caption: Key pathways affected by **CPUL1** in HCC cells.

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